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SodiuM 2-Naphthol-6-sulfonate Hydrate

Cat. No.: B3331398
CAS No.: 825652-02-6
M. Wt: 264.23 g/mol
InChI Key: QHVRFNCHOMKXQP-UHFFFAOYSA-M
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Description

Historical Trajectory and Academic Genesis of Naphthalenesulfonates in Chemical Research

Naphthalenesulfonates, a class of organic compounds derived from naphthalene (B1677914), have a rich history in chemical research that dates back to the early 20th century. greenagrochem.com These compounds, characterized by a naphthalene ring functionalized with one or more sulfonic acid groups, were among the first synthetic surfactants developed, revolutionizing industries such as textiles and leather processing. greenagrochem.com Early examples, like Nekal (an alkyl naphthalene sulfonate), demonstrated the versatile surface-active properties conferred by the combination of a hydrophobic naphthalene core and a hydrophilic sulfonate group. greenagrochem.com

The development of polynaphthalene sulfonates (PNS) marked a significant advancement. Initially utilized in the leather and textile industries as dye dispersants, their application expanded into the burgeoning field of synthetic rubber production. hardtchemical.com During World War II, PNS, such as Tamol®, played a critical role in the emulsion polymerization of synthetic rubber by acting as emulsifiers. hardtchemical.com Over the decades, the applications of naphthalenesulfonates have diversified into numerous sectors, including construction, where they are used as superplasticizers in concrete to enhance flowability. wikipedia.org

Contemporary Significance of Sodium 2-Naphthol-6-sulfonate Hydrate (B1144303) as a Research Intermediate

Sodium 2-Naphthol-6-sulfonate Hydrate, also known as Schaeffer's salt, holds considerable importance in modern chemical research primarily as a versatile intermediate. prepchem.com Its bifunctional nature, possessing both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group on the naphthalene framework, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. smolecule.com

A prominent application of this compound is in the manufacturing of dyes. smolecule.com For instance, it is a key starting material in the synthesis of FD&C Red No. 40, a widely used colorant in food, drugs, and cosmetics. The presence of the hydroxyl and sulfonic acid groups allows for facile chemical modifications, such as the formation of diazonium salts, which are essential reactions in the production of azo dyes. wikipedia.orgsmolecule.com

Beyond dye synthesis, this compound is utilized in the preparation of other chemical intermediates, such as methoxy-substituted naphthalenesulfonyl chloride. It also finds application in microbiology as a component in agar-plate screening tests to study microbial interactions. smolecule.com Furthermore, the sulfonate group enhances the properties of biomaterials, and this compound serves as a building block in creating functionalized hydrogels, scaffolds, and nanoparticles for applications in biomedical engineering, including drug delivery and tissue engineering. smolecule.com

Structural Elucidation and Isomeric Considerations of this compound within Naphthalene Chemistry

This compound is an organic compound with the molecular formula C₁₀H₇NaO₄S·xH₂O. Its structure consists of a naphthalene ring system substituted with a hydroxyl group at the second position and a sodium sulfonate group at the sixth position. smolecule.comfda.gov The presence of the polar sulfonic acid group renders the molecule water-soluble, a key property for many of its applications. smolecule.com

The synthesis of 2-naphthol-6-sulfonic acid, the precursor to the sodium salt, is typically achieved through the sulfonation of 2-naphthol (B1666908) with concentrated sulfuric acid. prepchem.comsmolecule.com This reaction can lead to the formation of various isomers, and reaction conditions, such as temperature, are controlled to maximize the yield of the desired 2,6-substituted product. prepchem.com Naphthalene has two distinct positions for monosubstitution, the alpha (1, 4, 5, 8) and beta (2, 3, 6, 7) positions. The sulfonation of naphthalene itself can yield either naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid, with the latter being the more thermodynamically stable isomer. wikipedia.org The specific placement of the hydroxyl and sulfonate groups in this compound is crucial for its reactivity and subsequent use in synthesis.

Interactive Data Table: Physicochemical Properties of Sodium 2-Naphthol-6-sulfonate

Property Value
Molecular Formula C₁₀H₇NaO₄S cymitquimica.com
Molecular Weight (anhydrous) 246.21 g/mol
Appearance White to slightly yellow crystalline solid smolecule.comcymitquimica.com
Melting Point >300 °C
Solubility Soluble in water smolecule.com

Overview of Key Research Domains Pertaining to this compound

The utility of this compound extends across several key research domains, underscoring its versatility as a chemical intermediate.

Dye and Pigment Chemistry: This is a primary area of application, where the compound serves as a foundational precursor for a variety of colorants. smolecule.com Its ability to undergo diazotization and coupling reactions is fundamental to the synthesis of azo dyes. wikipedia.orgsmolecule.com

Materials Science and Polymer Chemistry: In this field, the sulfonate group is leveraged to impart specific properties to materials. For instance, it can be used to create solid acid catalysts by functionalizing porous polymers. smolecule.com Naphthalenesulfonates, in general, are used as dispersants and plasticizers in various industrial formulations, including concrete and textiles.

Biomedical and Pharmaceutical Research: The core structure of naphthalenesulfonates has been explored for potential therapeutic applications. Certain derivatives have been investigated for their antiangiogenic activity, which is relevant to cancer research. nih.gov The ability to functionalize biomaterials with sulfonate groups opens avenues for creating materials with enhanced biocompatibility and for drug delivery systems. smolecule.com

Analytical Chemistry: Naphthalenesulfonates can be used as reagents in analytical techniques. For example, sodium 1-naphthalenesulfonate has been employed as a detection reagent in ion-pair high-performance liquid chromatography.

Interactive Data Table: Research Applications of this compound

Research Domain Specific Application
Dye Synthesis Precursor for FD&C Red No. 40
Chemical Synthesis Preparation of methoxy-substituted naphthalenesulfonyl chloride
Microbiology Component in agar-plate screening tests smolecule.com
Biomedical Engineering Enhancing biomaterial properties for regenerative medicine and drug delivery smolecule.com
Material Science Functionalization of polymers to create solid acid catalysts smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NaO5S B3331398 SodiuM 2-Naphthol-6-sulfonate Hydrate CAS No. 825652-02-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;6-hydroxynaphthalene-2-sulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVRFNCHOMKXQP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation Strategies for Sodium 2 Naphthol 6 Sulfonate Hydrate

Conventional Sulfonation Routes for 2-Naphthol (B1666908) to Yield Sodium 2-Naphthol-6-sulfonate Hydrate (B1144303)

The most established method for producing Sodium 2-naphthol-6-sulfonate is the direct sulfonation of 2-naphthol using concentrated sulfuric acid. prepchem.com This process is followed by neutralization with a sodium base to form the corresponding salt.

The regioselectivity of 2-naphthol sulfonation is primarily governed by thermodynamic versus kinetic control, which is manipulated through reaction temperature. Sulfonation at lower temperatures tends to yield the kinetically favored 1-sulfonic acid, whereas higher temperatures promote the formation of the thermodynamically more stable 6-sulfonic acid (Schaeffer's acid). mit-ivy.com

Conventional procedures specify heating 2-naphthol with concentrated sulfuric acid at temperatures around 90-100°C to maximize the yield of the 2-naphthol-6-sulfonic acid isomer. prepchem.comchemicalbook.com The reaction mixture, or "sulfonation mass," typically contains the desired product along with by-products such as 2-naphthol-3,6-disulfonic acid (R acid), 2-naphthol-6,8-disulfonic acid (G acid), and unreacted 2-naphthol. prepchem.com

The choice and stoichiometry of the sulfonating agent also play a critical role. Studies using sulfur trioxide (SO₃) have shown that the molar equivalents significantly influence the resulting isomer distribution. For instance, reacting 2-naphthol with one mole equivalent of SO₃ primarily yields a mix of 1-sulfonic and 8-sulfonic acids. researchgate.net Increasing the ratio to two mole equivalents produces a mixture where the 6-sulfonic acid isomer is present alongside the 5-sulfonic and 8-sulfonic acids. researchgate.net

Further optimization strategies include the use of additives. One patented process involves adding anhydrous sodium sulfate (B86663) during the sulfonation of naphthalene (B1677914) (a precursor to 2-naphthol) to increase the utilization of sulfuric acid, reduce the acidity of the sulfonation mass, and ultimately improve the yield of the desired sodium naphthalenesulfonate by up to 6%. google.com

Interactive Table 1: Effect of Reaction Parameters on 2-Naphthol Sulfonation This table summarizes key parameters and their impact on the synthesis of 2-naphthol-6-sulfonic acid.

Parameter Condition Primary Product(s) Reference
Temperature Low (e.g., < 40°C) 2-Naphthol-1-sulfonic acid (kinetic product) mit-ivy.com
Temperature High (e.g., 90-100°C) 2-Naphthol-6-sulfonic acid (thermodynamic product) prepchem.com
Sulfonating Agent 2.0 mol-equiv SO₃ Mixture of 5-S, 6-S, and 8-S isomers researchgate.net
Additive Anhydrous Sodium Sulfate Increased yield of target sulfonate google.com

To improve the efficiency and selectivity of sulfonation, various catalytic methods have been explored. One approach involves conducting the sulfonation of 2-naphthol in an organic acid medium in the presence of alkali metal or alkaline earth metal salts, which has been shown to produce the target sulfonate in high yield. google.com

In a broader context of sulfonation catalysis, solid acid catalysts have gained attention. For example, hyper-cross-linked porous polymers derived from 2-naphthol have been functionalized with sulfonic acid groups to create effective solid acid catalysts for various organic transformations. researchgate.net While this specific application uses the sulfonated product as a catalyst itself, the underlying principle of using solid acids could be adapted to streamline the sulfonation reaction, potentially offering benefits like easier separation and catalyst recycling.

Advanced Synthetic Approaches to Sodium 2-Naphthol-6-sulfonate Hydrate and its Derivatives

Beyond direct sulfonation, other synthetic pathways offer access to Sodium 2-naphthol-6-sulfonate and its structurally related derivatives. These methods often involve multiple steps and showcase the strategic use of sulfonation within a broader synthetic plan.

Reduction and oxidation reactions are fundamental in creating functionalized naphthalenesulfonic acids. For example, the synthesis of 1-amino-2-naphthol-4-sulfonic acid, a valuable dye intermediate, involves the reduction of a nitroso group. In a typical preparation, nitroso-β-naphthol is treated with a sodium bisulfite solution, which effects the reduction to the amino group while the sulfonic acid moiety is also present. orgsyn.org This demonstrates how reduction steps can be integrated into synthetic sequences to produce complex aminonaphtholsulfonic acids. While not a direct synthesis of the title compound, this pathway highlights the use of reduction chemistry in the synthesis of its important amino-derivatives.

Sulfonation is often a key step in longer, multi-step syntheses where the sulfonic acid group can serve as a protecting or directing group. A clear example is the preparation of 5-bromo-2-naphthol from 5-amino-2-naphthol (B50111). nih.gov In this sequence, the direct Sandmeyer reaction on 5-amino-2-naphthol fails. To overcome this, a sulfonic acid group is temporarily introduced at the 1-position. This group deactivates the ring sufficiently for a successful Sandmeyer bromination and also blocks the 1-position from unwanted side reactions. nih.gov The sulfonic acid group is subsequently removed under mild acidic conditions to yield the final product. nih.gov

Another significant multi-step industrial process is the production of 2-naphthol itself from naphthalene. This route begins with the sulfonation of naphthalene at high temperature (around 165°C) to produce naphthalene-2-sulfonic acid. quora.comwikipedia.org The resulting sodium naphthalene-2-sulfonate (B94788) is then subjected to alkali fusion with molten sodium hydroxide (B78521) at high temperatures (e.g., 300°C) to cleave the sulfonic acid group and replace it with a hydroxyl group. quora.comyoutube.com Subsequent acidification yields 2-naphthol. quora.com This pathway underscores a major industrial method where a sulfonation-desulfonation sequence is central to the synthesis of the precursor for Schaeffer's Salt.

Isolation and Purification Techniques for this compound

The isolation and purification of Sodium 2-naphthol-6-sulfonate from the complex sulfonation mixture are critical for obtaining a product of commercial-grade purity. The conventional method involves several distinct operations.

First, the hot sulfonation mass is "drowned" by pouring it into a large volume of water. The resulting acidic solution is then neutralized with a sodium base, such as sodium carbonate or sodium hydroxide, to precipitate the crude sodium salt of 2-naphthol-6-sulfonic acid. youtube.com This crude solid is collected by filtration.

The crude Schaeffer's Salt is often not pure enough for commercial applications and requires further purification. A common technique is recrystallization. This involves dissolving the crude salt in hot water, treating the solution with activated carbon (Norit) to adsorb colored impurities, and clarifying the solution via filtration. youtube.com The purified Sodium 2-naphthol-6-sulfonate is then precipitated, or "salted out," from the clarified solution by adding a common salt like sodium chloride, which reduces its solubility via the common-ion effect. youtube.com The final product is collected by filtration and dried. youtube.com In some procedures, washing the isolated solid with solvents like ethanol (B145695) is effective for removing remaining colored impurities. orgsyn.org

For separating mixtures of isomers, fractional crystallization can be employed. A patented process describes how different naphtholsulfonic acid isomers can be separated based on the differential solubility of their alkali metal salts. For instance, the potassium salt of 2-naphthol-6,8-disulfonic acid (G-salt) is less soluble than its sodium salt, allowing it to be selectively precipitated from a solution using a potassium salt. google.com The remaining filtrate, containing Schaeffer's acid and R-acid, can then be treated with a sodium salt to precipitate those isomers. google.com

Precipitation and Filtration Methodologies for Crude Product Recovery

The recovery of crude Sodium 2-Naphthol-6-sulfonate from the sulfonation reaction mixture is a crucial step that dictates the initial purity and yield of the product. The conventional process begins after the sulfonation of 2-naphthol with concentrated sulfuric acid is complete. google.com

The standard procedure involves the following steps:

Drowning: The sulfonation mass, a mixture containing the desired 2-naphthol-6-sulfonic acid along with various by-products and unreacted starting materials, is "drowned" or diluted by adding it to water. google.com This step is essential for preparing the mixture for neutralization and subsequent filtration. The dilution is typically controlled to achieve a 2-naphthol-6-sulfonic acid concentration of about 10-30% by weight, which is considered optimal for efficient recovery and handling. google.com

Neutralization: The acidic aqueous solution is then neutralized. This is commonly achieved by adding a sodium base, such as sodium hydroxide or sodium carbonate, to the solution. google.com The neutralization reaction converts the 2-naphthol-6-sulfonic acid into its more stable and less soluble sodium salt, causing it to precipitate out of the solution.

Isolation by Filtration: The precipitated crude Sodium 2-Naphthol-6-sulfonate is then separated from the liquid phase. google.com This solid-liquid separation is almost universally accomplished via filtration. The resulting solid material, often referred to as a filter cake, is the crude product which then requires further purification. google.com

An alternative approach involves precipitating the salt by adding sodium chloride (common salt) to the neutralized solution, a technique known as "salting out." youtube.com This method leverages the common ion effect to decrease the solubility of the sodium salt, thereby enhancing its precipitation and improving the recovery yield. youtube.comyoutube.com

StepDescriptionReagents/ConditionsPurpose
Drowning Diluting the sulfonation reaction mixture.WaterTo prepare the mixture for neutralization and filtration. google.com
Neutralization Converting the sulfonic acid to its sodium salt.Sodium Hydroxide or Sodium CarbonateTo precipitate the less soluble sodium salt. google.com
Salting Out Adding common salt to the solution.Sodium ChlorideTo decrease the solubility of the product and increase yield. youtube.com
Filtration Separating the solid crude product from the liquid.Standard filtration equipmentTo isolate the crude Sodium 2-Naphthol-6-sulfonate. google.com

Recrystallization Strategies for Enhancing Purity of Sodium 2-Naphthol-6-sulfonate

The crude product obtained from initial precipitation and filtration is generally not pure enough for commercial applications and must undergo purification. google.com Recrystallization is the primary method employed to enhance the purity of Sodium 2-Naphthol-6-sulfonate. mt.com This technique separates the desired compound from soluble impurities. mt.com

The conventional recrystallization process involves these key stages:

Dissolution: The crude salt is dissolved in hot water. The principle is to use a solvent in which the desired compound is highly soluble at high temperatures but less soluble at lower temperatures. mt.com

Treatment with Activated Carbon: Often, the hot solution is treated with activated carbon (also known as Norit). google.com This step is specifically designed to adsorb certain impurities, most notably unreacted 2-naphthol. google.com The solution is typically held at a temperature between 30°C and 90°C for a period ranging from a few minutes to several hours to ensure effective adsorption. google.com

Clarification Filtration: After the carbon treatment, the solution is filtered while still hot to remove the activated carbon along with the adsorbed impurities. google.com This step yields a clarified solution of the product.

Crystallization/Precipitation: The purified Sodium 2-Naphthol-6-sulfonate is then precipitated from the clarified solution. This is typically achieved by "salting out," which involves adding sodium chloride to the hot, clarified solution. The addition of the common sodium ion reduces the solubility of the product, causing it to crystallize as the solution cools.

Final Filtration and Washing: The purified crystals are collected by filtration. The resulting filter cake may be washed with a cold salt solution or water to remove any remaining mother liquor containing dissolved impurities. googleapis.com

This multi-step recrystallization process, while effective, can be labor-intensive and may lead to product losses across the multiple filtration stages.

StageActionPurposeKey Parameters
1. Dissolution Dissolve crude salt in water.Prepare a solution for purification.Elevated temperature. mt.com
2. Adsorption Treat solution with activated carbon.Remove specific impurities like unreacted 2-naphthol. google.comTemperature: 30-90°C. google.com
3. Clarification Filter the hot solution.Remove carbon and adsorbed impurities. google.comHot filtration.
4. Crystallization Add sodium chloride to the filtrate.Precipitate the pure product via the common ion effect. Controlled cooling.
5. Isolation Filter and wash the final product.Collect pure crystals and remove residual impurities. googleapis.comWash with cold salt solution or water. googleapis.com

Impurity Profiling and Mitigation Strategies During Synthesis and Purification

The quality of Sodium 2-Naphthol-6-sulfonate is largely defined by the profile and concentration of impurities remaining after purification. The primary synthesis reaction, the sulfonation of 2-naphthol, does not proceed with perfect selectivity and generates several key by-products. prepchem.comgoogle.com

Common Impurities:

The most significant impurities found in crude Schaeffer's Salt are:

Unreacted 2-Naphthol (BN): The starting material for the synthesis. google.comgoogleapis.com

6,6'-oxybis(2-naphthalene sulfonic acid) (DONS): A by-product formed during sulfonation. prepchem.comgoogle.com Its presence is highly undesirable in the final product. Conventional purification methods often leave about 2-3% of the disodium (B8443419) salt of DONS in the recovered product.

2-Naphthol-3,6-disulfonic acid (R-acid): An isomeric disulfonic acid formed as a by-product. google.comgoogleapis.com

2-Naphthol-6,8-disulfonic acid (G-acid): Another isomeric by-product. google.com

Mitigation Strategies:

Specific strategies are employed during the purification process to target and remove these impurities:

Removal of Unreacted 2-Naphthol: As mentioned previously, treatment with activated carbon is a highly effective method for adsorbing and removing residual 2-naphthol from the aqueous solution. google.com

Selective Removal of DONS: A key innovation in the purification process involves the selective precipitation and removal of DONS. This can be achieved by carefully controlling the pH of the solution. By adjusting the pH to a range above 9, typically between 10.5 and 11.0, with sodium hydroxide, the disodium salt of DONS can be selectively precipitated and removed by filtration. google.comgoogleapis.com The desired Schaeffer's Salt remains in the solution.

Separation from R-acid: After the removal of DONS, the pH of the mother liquor is adjusted to a range of 2-7. google.comgoogleapis.com In this pH range, the desired Sodium 2-Naphthol-6-sulfonate is then salted out, leaving the more soluble R-acid by-product in the mother liquor. google.comgoogleapis.com

The table below summarizes the major impurities and the corresponding mitigation strategies.

Impurity NameAbbreviationTypeMitigation Strategy
2-NaphtholBNUnreacted Starting MaterialTreatment with activated carbon. google.com
6,6'-oxybis(2-naphthalene sulfonic acid)DONSBy-productSelective precipitation as the disodium salt at pH > 9, followed by filtration. google.comgoogleapis.com
2-Naphthol-3,6-disulfonic acidR-acidBy-productRemains in mother liquor after salting out Schaeffer's Salt at pH 2-7. google.comgoogleapis.com
2-Naphthol-6,8-disulfonic acidG-acidBy-productControlled precipitation and filtration. google.com

Chemical Reactivity and Derivatization Studies of Sodium 2 Naphthol 6 Sulfonate Hydrate

Electrophilic Aromatic Substitution Reactions Involving Sodium 2-Naphthol-6-sulfonate Hydrate (B1144303)

The naphthalene (B1677914) ring of Sodium 2-Naphthol-6-sulfonate is electron-rich, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing functional groups, primarily the strongly activating hydroxyl group.

Azo coupling is a cornerstone of dye chemistry and proceeds via an electrophilic aromatic substitution mechanism. In this reaction, an aryldiazonium cation acts as the electrophile, attacking the electron-rich naphthalene ring of the coupling component, in this case, Sodium 2-Naphthol-6-sulfonate. wikipedia.org The hydroxyl group at the C2 position is a powerful activating group, directing the incoming electrophile to the ortho and para positions.

The regioselectivity of this reaction is highly specific. The coupling with diazonium salts occurs almost exclusively at the C1 position (the alpha position adjacent to the hydroxyl group). chimia.chstackexchange.com This is because the intermediate carbocation formed by the attack at this position is more stabilized by resonance. The positive charge can be delocalized over both aromatic rings of the naphthalene system, which is not possible if the attack occurs at the C3 position. chimia.ch Therefore, the C1-coupled product is the kinetically and thermodynamically favored product. The sulfonic acid group at the C6 position has a minor influence on the regioselectivity of the coupling reaction but enhances the water solubility of the resulting dye.

The general mechanism for the azo coupling of a diazonium salt with Sodium 2-Naphthol-6-sulfonate is depicted below:

Step 1: Generation of the Diazonium Ion

Ar-NH₂ + 2HCl + NaNO₂ → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O

Step 2: Electrophilic Attack and Formation of the Azo Dye

Ar-N₂⁺Cl⁻ + C₁₀H₆(OH)(SO₃Na) → Ar-N=N-C₁₀H₅(OH)(SO₃Na) + HCl

The reaction conditions, particularly pH, are crucial. The coupling is typically carried out in a slightly alkaline medium to ensure the presence of the phenoxide ion, which is a more potent nucleophile than the unionized hydroxyl group.

While Sodium 2-Naphthol-6-sulfonate itself does not form a diazonium salt, related aminated naphthalene sulfonates are important precursors for diazonium salt synthesis. The process, known as diazotization, involves the treatment of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C). byjus.com

For instance, 2-aminonaphthalene-1-sulfonic acid (Tobias acid) can be diazotized to its corresponding diazonium salt. google.com This reaction is fundamental in the synthesis of various azo dyes where the aminated naphthalene sulfonate serves as the diazo component. The general reaction is as follows:

H₂N-C₁₀H₅(SO₃H) + NaNO₂ + 2HCl → ⁺N₂-C₁₀H₅(SO₃H)Cl⁻ + NaCl + 2H₂O

The resulting diazonium salts of naphthalene sulfonic acids are often used immediately in subsequent coupling reactions due to their limited stability. google.com

Role of Sodium 2-Naphthol-6-sulfonate Hydrate as a Coupling Component in Complex Organic Synthesis

This compound is a widely used coupling component in the synthesis of a variety of dyes and organic intermediates.

Sodium 2-Naphthol-6-sulfonate is a key building block in the synthesis of heterocyclic monoazo dyes. These dyes incorporate a heterocyclic ring system, which can fine-tune the color and properties of the final product. For example, diazonium salts derived from amino-substituted thiazoles can be coupled with Sodium 2-Naphthol-6-sulfonate to produce thiazole (B1198619) azo dyes. researchgate.netgoogle.com

The general synthesis involves the diazotization of an amino-substituted heterocycle, followed by coupling with an alkaline solution of Sodium 2-Naphthol-6-sulfonate. The resulting dyes often exhibit good fastness properties and are used in various applications.

Table 1: Examples of Heterocyclic Monoazo Dyes Synthesized from Sodium 2-Naphthol-6-sulfonate

Diazonium Component (from)Heterocyclic ClassResulting Dye Color (Typical)
2-Aminothiazole derivativesThiazoleRed to Violet
3-Amino-5-nitro-2,1-benzisothiazoleBenzisothiazoleBlue
2-Aminobenzothiazole derivativesBenzothiazoleRed to Bordeaux

This table is illustrative and the exact color depends on the specific substituents on both the diazonium component and the coupling component.

Sodium 2-Naphthol-6-sulfonate can be a precursor for the synthesis of methoxy-substituted naphthalenesulfonyl chlorides. This transformation involves two key steps: the methylation of the hydroxyl group to a methoxy (B1213986) group, followed by the conversion of the sodium sulfonate group to a sulfonyl chloride.

A plausible synthetic route would be:

Methylation: The hydroxyl group of Sodium 2-Naphthol-6-sulfonate can be converted to a methoxy group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Chlorination: The resulting sodium 6-methoxy-2-naphthalenesulfonate is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 6-methoxy-2-naphthalenesulfonyl chloride.

This derivative is a valuable intermediate in organic synthesis, for example, in the preparation of sulfonamides and other sulfur-containing compounds.

Derivatization Pathways and Functional Group Transformations

Beyond its primary use in azo coupling, the functional groups of Sodium 2-Naphthol-6-sulfonate allow for a range of derivatization reactions.

The hydroxyl group can undergo:

Etherification: As mentioned, reaction with alkyl halides or sulfates yields ethers.

Esterification: Reaction with acyl chlorides or anhydrides produces esters.

The sulfonic acid group can be transformed into:

Sulfonyl chlorides: As detailed in section 3.2.2, this is a key transformation for further derivatization.

Sulfonamides: The sulfonyl chloride can readily react with ammonia (B1221849) or primary/secondary amines to form sulfonamides.

Sulfonate esters: Reaction of the sulfonyl chloride with alcohols gives sulfonate esters.

The naphthalene ring can also be subjected to further sulfonation under harsh conditions to introduce additional sulfonic acid groups. prepchem.com

Table 2: Summary of Functional Group Transformations of Sodium 2-Naphthol-6-sulfonate

Functional GroupReagent(s)Product Class
Hydroxyl (-OH)Dimethyl sulfate, BaseEther (-OCH₃)
Hydroxyl (-OH)Acetic anhydride, CatalystEster (-OCOCH₃)
Sodium Sulfonate (-SO₃Na)Thionyl chloride (SOCl₂)Sulfonyl chloride (-SO₂Cl)
Naphthalene RingConcentrated H₂SO₄ (forcing conditions)Disulfonated naphthalene

These transformations highlight the utility of this compound as a versatile starting material for a wide array of chemical products.

Esterification Reactions with Alcohols

The hydroxyl group of sodium 2-naphthol-6-sulfonate can undergo esterification with alcohols, although the reaction is less straightforward than with simple phenols due to the presence of the deactivating sulfonic acid group. The reaction typically requires an acid catalyst and involves the reaction of the naphthol with a carboxylic acid, acyl chloride, or acid anhydride. libretexts.org A general method for synthesizing esters from an alcohol and a carboxylic acid is the Fischer esterification, which involves heating the reactants with an acid catalyst, such as concentrated sulfuric acid. libretexts.orgausetute.com.au

The direct esterification of the sulfonic acid group itself with an alcohol is also a known transformation for sulfonic acids in general. researchgate.netrsc.org This reaction can proceed through different mechanisms, such as an Sₙ1 pathway involving a sulfonylium cation intermediate or an Sₙ2 pathway with a protonated alcohol acting as the alkylating agent. researchgate.netrsc.org For aromatic sulfonic acids, conversion to the more reactive sulfonyl chloride followed by reaction with an alcohol (or its sodium alkoxide) is a common strategy to form sulfonic esters. google.com

Detailed research findings on the specific esterification of Sodium 2-Naphthol-6-sulfonate with various alcohols are not extensively detailed in readily available literature, but the principles of ester formation from phenols and sulfonic acids are well-established. ausetute.com.auresearchgate.net

Reactant 1Reactant 2Reaction TypePotential Product
Sodium 2-Naphthol-6-sulfonateMethanol / H⁺Fischer EsterificationSodium 6-(methoxycarbonyl)naphthalene-2-sulfonate
Sodium 2-Naphthol-6-sulfonateEthanoic AnhydrideAcylationSodium 6-acetoxy-naphthalene-2-sulfonate
2-Naphthol-6-sulfonyl chlorideIsopropyl alcoholSulfonic Ester FormationIsopropyl 6-hydroxynaphthalene-2-sulfonate

Condensation Reactions for Polymeric Sulfonic Acid Formation

Naphthalene sulfonic acids can undergo condensation reactions with aldehydes, most commonly formaldehyde (B43269), to produce polymeric sulfonic acids. wikipedia.orgevitachem.com These polymers, known as naphthalene sulfonic acid-formaldehyde condensates (NSF), are widely used as superplasticizers in concrete, dispersants for dyes, and in other industrial applications. researchgate.netgoogle.com

The synthesis involves the reaction of naphthalene sulfonic acid with formaldehyde, which creates methylene (B1212753) bridges between the naphthalene units. evitachem.com The reaction conditions, such as the molar ratio of reactants, temperature, and reaction time, significantly influence the degree of condensation and the properties of the final polymer. researchgate.net For instance, the sulfonation of naphthalene to produce the monomer is typically conducted at high temperatures (around 160°C) to favor the formation of the β-isomer (naphthalene-2-sulfonic acid), which is more stable. researchgate.net The subsequent condensation with formaldehyde is carried out at a lower temperature, around 100-120°C. researchgate.net The resulting polymer is then neutralized, often with sodium hydroxide (B78521), to yield the sodium salt of the polymeric sulfonic acid. evitachem.comgoogle.com

MonomerCondensing AgentKey Reaction ParametersProduct
Naphthalene-2-sulfonic acidFormaldehydeTemperature: 110-120°CPoly(naphthalene sulfonic acid)
Time: ~5-6 hours
Neutralization: NaOHSodium poly(naphthalene sulfonate)
2-Naphthol (B1666908)Dimethoxymethane (Formaldehyde source)Catalyst: Friedel-Crafts (e.g., AlCl₃)Hyper-cross-linked poly(2-naphthol)
Post-reaction: SulfonationSulfonic acid functionalized porous polymer

Table data synthesized from principles described in sources researchgate.netgoogle.comresearchgate.net.

Formation of Di- and Trisulfonic Acid Intermediates

The sulfonation of 2-naphthol is a complex process where the position and number of sulfonic acid groups introduced onto the naphthalene ring are highly dependent on reaction conditions such as temperature, reaction time, and the strength of the sulfonating agent. google.com Starting with 2-naphthol-6-sulfonic acid (Schaeffer's acid), further sulfonation can be achieved to produce various di- and trisulfonic acid derivatives. prepchem.comgoogle.com

By manipulating the reaction conditions, specific isomers can be targeted. For example, the sulfonation of 2-naphthol can yield a mixture of products including 2-naphthol-3,6-disulfonic acid (R-acid), 2-naphthol-6,8-disulfonic acid (G-acid), and 2-naphthol-3,6,8-trisulfonic acid. google.comchemicalbook.com The G-acid can be produced in yields of up to 75-80% under specific sulfonation conditions. google.com Further sulfonation of G-acid with 20% oleum (B3057394) at elevated temperatures can yield 2-hydroxynaphthalene-3,6,8-trisulfonic acid. chemicalbook.com These polysulfonated naphthalenes are crucial intermediates for a wide range of azo dyes. orgsyn.orgscribd.com

Starting MaterialSulfonating AgentTemperaturePrimary Product(s)
2-Naphthol98% Sulfuric Acid~40°C2-Naphthol-8-sulfonic acid
2-NaphtholConc. Sulfuric Acid~100°C2-Naphthol-6-sulfonic acid (Schaeffer's acid) prepchem.com
2-NaphtholOleumVariableMixture of 2-naphthol-disulfonic acids (R-acid, G-acid) google.com
2-Naphthol-6,8-disulfonic acid (G-acid)20% Oleum100°C2-Hydroxynaphthalene-3,6,8-trisulfonic acid chemicalbook.com

Advanced Analytical and Spectroscopic Characterization Methodologies for Sodium 2 Naphthol 6 Sulfonate Hydrate

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating Sodium 2-Naphthol-6-sulfonate Hydrate (B1144303) from structurally similar impurities and for quantifying its purity. Both liquid and gas chromatography play specific roles in the quality control of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Sodium 2-Naphthol-6-sulfonate. laboratoriumdiscounter.nl Commercial suppliers often report purity levels greater than 97%, as determined by HPLC area percentage.

Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the main component from potential isomers (e.g., other hydroxynaphthalenesulfonic acids) and related substances. A typical method employs reversed-phase chromatography.

Key components of an HPLC method include:

Column: A reversed-phase column, such as a C18 (octadecylsilane) or a specialized polar-modified column (e.g., Synergi Hydro-RP), is commonly used. nih.gov

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier, most commonly acetonitrile (B52724) or methanol, is effective. The aqueous phase helps to control the ionization of the sulfonic acid group, enhancing retention and peak shape.

Detection: Due to the chromophoric nature of the naphthalene (B1677914) ring system, a UV-Vis detector is highly effective. The maximum absorbance wavelength (λmax) for naphthalenesulfonates is typically in the UV region, around 210-230 nm and near 273 nm. researchgate.netyoutube.com For higher sensitivity and specificity, a fluorescence detector can be employed. For definitive identification of impurities, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm

| Mobile Phase | A: 20 mM Potassium Phosphate (pH 3.0) B: Acetonitrile | | Gradient | 10% B to 60% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Detector | UV at 230 nm | | Injection Volume | 10 µL | | Column Temperature | 30 °C |

While Sodium 2-Naphthol-6-sulfonate Hydrate itself is non-volatile, Gas Chromatography (GC) is applicable for the analysis of volatile by-products or residual starting materials from its synthesis. ptfarm.plispub.com A potential volatile impurity is naphthalene, which is used as a starting material in the sulfonation process.

To analyze for such impurities, a headspace sampling technique coupled with GC (HS-GC) is the preferred method. thermofisher.com In this technique, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC. This prevents the non-volatile salt from contaminating the GC system.

Column: A low-to-mid polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating common volatile organic impurities. ptfarm.pl

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons like naphthalene. For unambiguous identification, a Mass Spectrometer (MS) is used. shimadzu.com

Titrimetric Methods for Quantitative Analysis

Titrimetric methods offer a classic, cost-effective, and accurate approach for the quantitative analysis of this compound and specific potential impurities.

Ion exchange titration is a precise method used to determine the total substance content, calculated on an anhydrous basis. This technique is particularly useful as it measures the molar quantity of the salt, independent of its hydration state.

The principle involves passing an aqueous solution of the sodium salt through a strong acid cation exchange resin in the hydrogen (H+) form. scribd.comyoutube.comyoutube.comvanderbilt.edu The sodium ions (Na+) in the sample are exchanged for hydrogen ions (H+) from the resin, quantitatively converting the salt into its corresponding free acid (2-Naphthol-6-sulfonic acid).

Reaction: Resin-SO₃⁻H⁺ + Na⁺[C₁₀H₆(OH)SO₃]⁻ → Resin-SO₃⁻Na⁺ + H⁺[C₁₀H₆(OH)SO₃]⁻

The eluate, containing the liberated sulfonic acid, is then titrated with a standardized strong base, such as sodium hydroxide (B78521) (NaOH), using a suitable indicator (e.g., phenolphthalein) or potentiometric endpoint detection. scribd.com The amount of titrant consumed is directly proportional to the molar amount of the sulfonic acid salt in the original sample.

In the synthesis of naphthalenesulfonic acids, the presence of amino-naphthalenesulfonic acids as impurities is possible. Nitrite (B80452) titration, also known as diazotization titration, is a specific method for quantifying primary aromatic amines and is therefore applicable for detecting such impurities. youtube.comchemguide.co.uk

This titration is performed in a cold, acidic solution (using hydrochloric acid). chemguide.co.uk A standard solution of sodium nitrite (NaNO₂) is used as the titrant. The nitrous acid, formed in situ from NaNO₂ and HCl, reacts with the primary aromatic amine group to form a diazonium salt. byjus.com

Reaction (for a generic aromatic amine impurity): Ar-NH₂ + NaNO₂ + 2HCl → [Ar-N≡N]⁺Cl⁻ + NaCl + 2H₂O

The endpoint is detected when a slight excess of nitrous acid is present. This can be determined using an external indicator like starch-iodide paper (which turns blue) or potentiometrically. youtube.com The absence of a positive result in this test can confirm the absence of significant levels of primary aromatic amine impurities.

Spectroscopic Techniques for Structural Confirmation and Impurity Identification

Spectroscopic methods are essential for confirming the molecular structure of this compound and for identifying the structure of unknown impurities. nih.gov

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups in the molecule. researchgate.net The spectrum of Sodium 2-Naphthol-6-sulfonate will show characteristic absorption bands. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The naphthalene ring system is a strong chromophore. UV-Vis spectroscopy is useful for quantitative analysis and as a detection method in HPLC. acs.orgresearchgate.net The spectrum typically shows multiple absorption bands characteristic of the substituted naphthalene structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structural elucidation. chemicalbook.comchemicalbook.comnih.gov The ¹H NMR spectrum provides information on the number and environment of protons on the aromatic ring, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), is the definitive technique for impurity identification. nih.gov It provides the molecular weight of the parent compound and its impurities. High-resolution mass spectrometry (HRMS) can yield the elemental composition, and tandem MS (MS/MS) experiments reveal fragmentation patterns that help elucidate the structure of unknown compounds. nih.gov

Table 2: Key Spectroscopic Data for 2-Naphthol-6-sulfonate

Technique Observed Feature Interpretation

| FT-IR (cm⁻¹) researchgate.net | ~3400 (broad) ~1600, ~1500 ~1200, ~1050 | O-H stretch (hydroxyl & water) C=C aromatic ring stretch S=O stretch (sulfonate) | | UV-Vis (nm) researchgate.net | ~230, ~275 | π → π* transitions of the naphthalene system | | ¹H NMR | Multiple signals in δ 7.0-8.5 ppm range | Aromatic protons on the naphthalene ring | | Mass Spec. (ESI⁻) nih.gov | m/z ≈ 223.01 | [M-H]⁻ ion for the anionic form, C₁₀H₇O₄S⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by detailing the carbon skeleton. For a related compound, Sodium 2,3-dihydroxynaphthalene-6-sulfonate, the ¹³C NMR spectrum reveals distinct signals for each of the ten carbon atoms in the naphthalene ring. chemicalbook.com The carbons bearing the hydroxyl and sulfonate groups would be significantly shifted downfield due to the electron-withdrawing nature of the oxygen and sulfur atoms. The chemical shifts of the other aromatic carbons provide a complete map of the molecule's carbon framework. chemicalbook.comchemicalbook.comresearchgate.net

Solid-State NMR (ssNMR): For the hydrate form, solid-state NMR (ssNMR) is particularly insightful. nih.gov It can distinguish between anhydrous and hydrated forms of a compound and provide information on the local environment of atoms within the crystal lattice. nih.govbruker.com While solution-state NMR provides an average structure, ssNMR can reveal the presence of multiple, crystallographically distinct molecules in the unit cell. europeanpharmaceuticalreview.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution ¹³C ssNMR spectra of solid samples. nih.gov Furthermore, specialized ssNMR techniques can be used to study the dynamics of water molecules within the hydrate structure. nih.gov

Table 1: Representative NMR Data for Related Naphthalene Sulfonate Compounds

Nucleus Compound Solvent Chemical Shift (ppm) Range
¹H Sodium 2-naphthalenesulfonate DMSO-d₆ 7.53 - 8.23
¹³C Sodium 2-naphthalenesulfonate DMSO-d₆ 123.0 - 145.0
¹³C Sodium 2,3-dihydroxynaphthalene-6-sulfonate Not Specified 105.0 - 150.0

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

The molecular weight of the anhydrous sodium salt of 2-naphthol-6-sulfonic acid is 246.21 g/mol , while the hydrate will have a higher mass depending on the number of water molecules. fda.gov The molecular formula for the anhydrous form is C₁₀H₇NaO₄S. fda.gov PubChem lists the molecular formula of the hydrate as C₁₀H₉NaO₅S, corresponding to a monohydrate with a molecular weight of 264.23 g/mol . nih.gov

In a mass spectrum, Sodium 2-Naphthol-6-sulfonate would typically be analyzed in negative ion mode, detecting the [M-Na]⁻ or [M-H]⁻ ion of the parent acid. For 2-Naphthol-6-sulfonic acid, the precursor ion [M-H]⁻ would have an m/z of 223.0. nih.gov

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for aromatic sulfonic acids involve the loss of SO₃ (80 Da) or HSO₃ (81 Da). libretexts.org For 2-Naphthol-6-sulfonic acid, prominent fragments would likely include the naphtholate ion resulting from the cleavage of the C-S bond. The stable aromatic ring structure often leads to a strong molecular ion peak. libretexts.org

Table 2: Key Mass Spectrometry Data for 2-Naphthol-6-sulfonic Acid

Ion m/z (Theoretical) Description
[C₁₀H₇O₄S]⁻ 223.0071 [M-H]⁻ of the parent acid
[C₁₀H₇O]⁻ 143.0497 Loss of SO₃ from the parent acid

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. chemicalbook.com

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group and the water molecules of hydration. The broadness is a result of hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the naphthalene ring.

S=O Stretch: The sulfonate group will show strong and characteristic asymmetric and symmetric stretching vibrations. These are typically found in the regions of 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹, respectively. uludag.edu.trdtic.milresearchgate.net

C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected around 1200-1260 cm⁻¹.

S-O Stretch: A stretching vibration for the S-O single bond will also be present, typically in the 700-800 cm⁻¹ range.

An FT-IR spectrum of 2-naphthol-6-sodium sulfonate shows characteristic peaks that can be assigned to these functional groups, confirming the molecular structure. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber Range (cm⁻¹) Description
O-H (phenolic and water) 3200 - 3600 Broad, strong absorption
Aromatic C-H 3000 - 3100 Sharp, medium to weak absorptions
C=C (aromatic) 1450 - 1600 Multiple medium to strong bands
S=O (sulfonate) 1150 - 1250 and 1030 - 1070 Strong, characteristic absorptions
C-O (phenolic) 1200 - 1260 Medium to strong absorption

UV-Vis Spectroscopy for Chromophore Analysis and Degradation Monitoring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the naphthalene ring system in this compound.

The naphthalene ring is a strong chromophore, and its UV-Vis spectrum is characterized by multiple absorption bands. For 2-naphthol (B1666908), the absorption spectrum shows distinct peaks, and the presence of substituents like the hydroxyl and sulfonate groups will cause shifts in the absorption maxima (λmax). aatbio.com The hydroxyl group acts as an auxochrome, typically causing a bathochromic (red) shift in the absorption bands.

The UV-Vis spectrum of 2-naphthol-6-sulfonic acid would be expected to show absorptions characteristic of the substituted naphthalene system. This technique is highly sensitive and can be used for quantitative analysis. Furthermore, any degradation of the compound, which might alter the chromophore, can be monitored by observing changes in the UV-Vis spectrum over time. This makes it a valuable tool for stability studies.

Table 4: Expected UV-Vis Absorption Maxima for Naphthol Derivatives

Compound Solvent λmax (nm)
2-Naphthol Various ~275, 331
2-Naphthol-6-sulfonic acid Water Expected in the UV-A and UV-B regions

Crystallographic Studies and Solid-State Characterization of Hydrates

Crystallographic techniques, primarily X-ray diffraction (XRD), are essential for determining the three-dimensional arrangement of atoms in the solid state. For a hydrated compound like this compound, these methods are crucial for understanding the role of water in the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal can be grown, SCXRD provides the most definitive structural information, including bond lengths, bond angles, and the precise location of the water molecules relative to the organic and sodium ions. This allows for a detailed analysis of the hydrogen bonding network, which is critical to the stability of the hydrate.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline powders and is a powerful tool for identifying the crystalline form of a material. The resulting diffraction pattern is a unique fingerprint of a specific crystal structure. PXRD can be used to distinguish between the anhydrous and various hydrated forms of Sodium 2-Naphthol-6-sulfonate, as well as any potential polymorphs. nih.gov

The characterization of pharmaceutical hydrates often involves a combination of techniques. nih.gov Thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used in conjunction with XRD to determine the stoichiometry of the hydrate and to study dehydration and phase transition processes. Solid-state NMR, as previously mentioned, provides complementary information on the local environment and dynamics within the crystal structure. nih.govnih.gov The study of pharmaceutical hydrates has shown that water molecules can significantly impact the physical properties of a solid, including its stability and dissolution rate. nih.gov

Applications of Sodium 2 Naphthol 6 Sulfonate Hydrate in Chemical Synthesis and Materials Science

Utilization as a Precursor in Dye and Pigment Synthesis

One of the primary industrial applications of Sodium 2-naphthol-6-sulfonate is as a key building block in the synthesis of a wide array of dyes and pigments. smolecule.com Its chemical structure allows it to act as a coupling component in the formation of azo dyes.

Synthesis of Specific Industrial Dyes (e.g., FD&C Red No. 40)

Sodium 2-naphthol-6-sulfonate is a crucial intermediate in the production of the widely used food colorant, FD&C Red No. 40 (Allura Red AC). imbarex.com The synthesis of FD&C Red No. 40 involves a coupling reaction between a diazonium salt, derived from p-cresidine, and 2-naphthol-6-sulfonic acid. imbarex.com This reaction forms the characteristic azo bond (N=N) that is responsible for the dye's vibrant red color. imbarex.com The final product is the disodium (B8443419) salt of 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonic acid. cornell.eduulprospector.com The U.S. Food and Drug Administration (FDA) specifies that the amount of uncombined sodium salt of 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt) in FD&C Red No. 40 should not exceed 0.3 percent. cornell.edu

A simplified representation of the final coupling step is presented below:

Reactant 1Reactant 2Product
Diazotized p-cresidine sulfonic acidSodium 2-naphthol-6-sulfonateFD&C Red No. 40

This table provides a high-level overview of the key reactants in the synthesis of FD&C Red No. 40.

Academic Investigations into Colorant Chemistry and Performance

In academic research, Sodium 2-naphthol-6-sulfonate is utilized to explore novel colorant chemistries and enhance the performance of existing dyes. For instance, researchers have developed new methods for creating polymer dyes by grafting azo dyes, such as Allura Red (derived from Schaeffer's salt), onto O-carboxymethyl chitosan (B1678972). researchgate.net This research aims to improve properties like the grafting degree and water solubility of the resulting polymer dyes. researchgate.net Such studies also investigate how the chemical structure of the dye, influenced by precursors like Sodium 2-naphthol-6-sulfonate, affects the color performance and stability of the final product. researchgate.net

Catalytic Applications and Catalyst Development

The chemical properties of Sodium 2-naphthol-6-sulfonate also lend themselves to applications in catalysis, both as a precursor to solid acid catalysts and as an intermediate in various organic reactions.

Functionalization for Solid Acid Catalysts

Research has demonstrated that 2-naphthol (B1666908) can be used to create hyper-cross-linked porous polymers through processes like Friedel-Crafts alkylation. smolecule.com These porous polymers can then be functionalized with sulfonic acid groups to create solid acid catalysts. smolecule.com While this specific example starts with 2-naphthol, the underlying principle of using a sulfonated naphthalene (B1677914) structure is relevant to the broader class of compounds. These solid acid catalysts have shown effectiveness in promoting various organic reactions.

Role in Various Organic Transformations as a Catalytic Intermediate

As a sulfonated naphthol derivative, this compound can participate in various organic transformations as an intermediate. The sulfonic acid group enhances its reactivity, making it a useful component in multi-step synthesis processes. smolecule.com For example, it can undergo esterification by reacting with alcohols in the presence of an acid catalyst to form esters, which can then be used in further organic reactions. smolecule.com

Applications in Biomaterial Enhancement and Development (excluding biomedical/clinical)

The introduction of sulfonic acid groups, a process known as sulfonation, is a key technique for enhancing the properties of biomaterials. mdpi.com While Sodium 2-naphthol-6-sulfonate is a sulfonated molecule, the broader concept of sulfonation, which it exemplifies, has significant implications for materials science. The sulfonation of biomaterials can lead to improved properties such as increased water solubility and conformational changes in molecules. mdpi.com For example, the sulfonation of polymers can enhance their hydrophilicity. mdpi.com In a study investigating excited-state proton transfer, 2-naphthol-6-sulfonate was used as a photoacid to study interactions at the surface of biomaterials like chitosan and cellulose. nih.gov This research helps in understanding the surface chemistry and potential for functionalization of these abundant natural polymers.

Sulfonation of Biomaterials (e.g., hydrogels, scaffolds, nanoparticles) to Enhance Properties

The process of sulfonation, which introduces sulfonic acid (–SO₃H) groups into a material's structure, is a key chemical modification technique used to enhance the properties of biomaterials. mdpi.com This modification can significantly alter the physicochemical characteristics of materials like hydrogels, scaffolds, and nanoparticles. The introduction of the highly charged sulfonate group can improve a biomaterial's hydrophilicity and create non-specific interactions with molecules on the outer membrane of cells, which can lead to improved cell adhesion and proliferation. mdpi.com

Compounds derived from 2-naphthol-6-sulfonic acid have shown potential in biomedical applications, including regenerative medicine, due to the enhanced properties conferred by the sulfonic acid groups. smolecule.com The sulfonation of polymeric scaffolds, for instance, has been shown to contribute to better adhesion and growth of osteoblast-like cells, which is critical in tissue engineering. mdpi.com

Research on Material-Microorganism Interactions using Agar-Plate Screening Tests

Sodium 2-Naphthol-6-sulfonate Hydrate (B1144303) is utilized as a precursor in agar-plate screening tests designed to study the interactions between materials and microorganisms. smolecule.com In this application, the compound is incorporated into an agar (B569324) medium which is then inoculated with specific microorganisms. smolecule.com Researchers can then observe the microbial growth patterns and responses to the presence of the compound. smolecule.com This method allows for the identification and selection of particular microorganisms based on their interaction with the naphthalenesulfonic acid derivative, providing insights into its potential antimicrobial properties or its role as a substrate. smolecule.com

Research ApplicationMethodologyFinding / Outcome
Biomaterial Property Enhancement Sulfonation of polymers (e.g., hydrogels, scaffolds) to introduce sulfonic acid groups.Enhanced hydrophilicity and improved adhesion and proliferation of cells like osteoblasts. mdpi.com
Material-Microorganism Interaction Use as a precursor in agar-plate screening tests.Identification and selection of specific microorganisms based on their growth response and interaction with the compound. smolecule.com

Role in Advanced Materials Development

The unique structure of Sodium 2-Naphthol-6-sulfonate Hydrate makes it a valuable component in the synthesis and development of advanced materials with specialized functions.

Research on Polymeric Sulfonic Acids and Resin Curing Agents

In the field of materials science, this compound is relevant to the creation of polymeric sulfonic acids. Research has shown that hyper-cross-linked porous poly(2-naphthol) can be functionalized with sulfonic acid groups to create a solid acid catalyst. smolecule.com This process transforms the polymer into a material with new catalytic capabilities, useful for organic reactions such as the protection of phenols, alcohols, and amines. smolecule.com The introduction of sulfonate groups into polymer backbones is a recognized strategy for enhancing material properties. mdpi.com

Environmental Studies and Remediation Research Pertaining to Sodium 2 Naphthol 6 Sulfonate Hydrate

Occurrence and Environmental Fate of Naphthalene (B1677914) Sulfonates in Industrial Effluents

Sodium 2-Naphthol-6-sulfonate Hydrate (B1144303), also known as Schaeffer's acid sodium salt, belongs to the family of aromatic sulfonates (ASs). shivnathindustries.com These compounds are widely used as intermediates and additives in various industrial sectors, including textile, dye, pharmaceutical, and chemical manufacturing. acs.orgnih.govalphachem.biz Consequently, aromatic sulfonates can be present at high concentrations in industrial wastewaters. acs.orgresearcher.life

Naphthalene sulfonates are characterized by high water solubility due to their hydrophilic sulfonate groups, which means they are readily transported in aquatic environments. nih.govnih.gov This property, combined with their xenobiotic nature, makes them resistant to conventional biodegradation processes. nih.govethz.ch As a result, they often pass through standard water treatment facilities without being effectively removed, leading to their accumulation in water bodies. nih.gov The persistence and potential for accumulation of these compounds pose a significant environmental concern. nih.govnih.gov

Due to its environmental significance and widespread occurrence in industrial wastewater, sodium 2-naphthalene sulfonate (2-NS), a closely related compound, is often selected as a representative target contaminant in remediation studies. acs.orgnih.gov Research indicates that these sulfonated aromatic compounds are generally poorly adsorbed by suspended matter in wastewater, suggesting that their primary elimination pathway in treatment plants, if any, would be biodegradation, which is often inefficient. ethz.ch

Advanced Oxidation Processes for Degradation of Sodium 2-Naphthol-6-sulfonate Hydrate

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive radical species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•), to break down persistent organic pollutants into simpler, less harmful substances. mdpi.commdpi.com These methods are considered promising for the degradation of recalcitrant compounds like naphthalene sulfonates and their derivatives, which are often resistant to other treatment methods. mdpi.comresearchgate.net

Persulfate (PS)-based AOPs have been investigated for the degradation of naphthalene sulfonic acids. The persulfate anion (S₂O₈²⁻) can be activated to form the powerful sulfate radical (SO₄⁻•). Common activation methods include heat (thermal activation) and alkaline conditions (alkali activation). nih.govresearchgate.net

Activation MethodParameterValueResult (H Acid Removal Rate)Reference
Alkali-ActivationCalcium Oxide Conc.0 mg/L42.5% (after 100 min) nih.gov
Alkali-ActivationCalcium Oxide Conc.1250 mg/L82.8% (after 100 min) nih.gov
Thermal-ActivationTemperature65°C77.5% nih.gov

Electrochemical and photochemical methods are other AOPs studied for the degradation of naphthalene-based pollutants. Electrochemical degradation has been explored as a treatment method for wastewater containing 2-naphthol (B1666908), a precursor to this compound. mdpi.com

Photo-Fenton processes, which involve the use of ferrous ions (Fe²⁺), hydrogen peroxide (H₂O₂), and UV light, have been shown to be particularly effective for treating commercial naphthalene sulphonic acid formulations. researchgate.net Studies demonstrated that the photo-Fenton process could significantly enhance the removal rates of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) compared to Fenton's reagent alone (Fe²⁺/H₂O₂) or other AOPs like TiO₂/UV-A photocatalysis. researchgate.net The degradation of 2-naphthol via AOPs can produce various intermediates, including β-naphthoquinone and benzoic acid, before eventual mineralization. mdpi.com

Adsorption and Separation Technologies for Removal from Wastewater

Adsorption is a widely used physical process for the removal of organic contaminants from wastewater. acs.org It involves the accumulation of substances at the interface of a solid adsorbent material and the liquid phase. However, conventional adsorbents like activated carbon can be ineffective for highly water-soluble compounds like naphthalene sulfonates. researcher.lifeacs.org

To address the limitations of conventional materials, research has focused on developing specialized polymeric adsorbents. One notable example is a recyclable acrylic ester polymer, designated NDA-801, synthesized for the effective removal of aromatic sulfonates from wastewater. acs.orgacs.org This polymer has demonstrated significantly higher removal efficiency and capacity for 2-naphthalene sulfonate (2-NS) compared to granular activated carbon (GAC), particularly in challenging conditions such as high acidity (pH < 1) and high salinity. acs.orgresearcher.lifeacs.org A key advantage of the NDA-801 polymer is its reusability. The exhausted adsorbent can be completely regenerated for repeated use by a simple water wash, which is more economical and sustainable than regeneration with chemical agents like sodium hydroxide (B78521) solution. acs.orgresearchgate.net

AdsorbentTarget PollutantKey FindingReference
NDA-801 (Recyclable Polymer)2-Naphthalene Sulfonate (2-NS)Exhibited much higher removal efficiency and capacity than Granular Activated Carbon (GAC). researcher.lifeacs.orgresearchgate.net
NDA-801 (Recyclable Polymer)2-Naphthalene Sulfonate (2-NS)Effectively removes 2-NS from highly acidic (pH < 1) and saline (5-10% Na₂SO₄) wastewater. acs.orgacs.org
NDA-801 (Recyclable Polymer)2-Naphthalene Sulfonate (2-NS)Can be completely regenerated by a water wash for repeated use with negligible capacity loss. acs.org

The high efficiency of the NDA-801 polymer is attributed to a combination of favorable molecular interactions. acs.orgacs.org The adsorption mechanism is strongly influenced by the solution's pH. acs.org

Electrostatic Interactions : At a low pH (specifically below the polymer's point of zero charge, pHpzc, of 5.2), the ester groups on the polymer become positively charged. This creates a strong electrostatic attraction to the negatively charged anionic sulfonate groups of the naphthalene sulfonate molecules. This attraction is a primary driver of the adsorption process in acidic solutions. acs.org

The combination of these two forces allows for the effective capture of aromatic sulfonates from industrial effluents, even under harsh chemical conditions. acs.org

By-product Analysis and Environmental Impact Assessment of Degradation Products

The environmental impact of this compound, also known as Schaeffer's acid sodium salt, is not only determined by the parent compound's toxicity but also significantly by the characteristics of the intermediate and final products formed during its degradation. Research into the remediation of this compound and structurally similar naphthalenic compounds, such as 2-naphthol, has identified various by-products, the nature of which depends heavily on the degradation method employed.

Advanced oxidation processes (AOPs), biological treatments, and other remediation technologies break down the stable aromatic structure of Sodium 2-Naphthol-6-sulfonate into a series of smaller molecules. While the ultimate goal of remediation is complete mineralization to carbon dioxide, water, and inorganic salts, the process often generates a complex mixture of intermediate organic compounds. The environmental and toxicological profile of these intermediates can, in some cases, be of greater concern than the original contaminant.

A study on the degradation of the closely related compound 2-naphthol using a three-dimensional electro-Fenton system identified several major degradation products. mdpi.comresearchgate.net The degradation pathway involves complex reactions including desaturation, carbonylation, hydration, reduction, acetylation, deacylation, and substitution. mdpi.com Analysis via UPLC-MS-Q-O (Ultra-Performance Liquid Chromatography-Mass Spectrometry-Quadrupole-Orbitrap) revealed the formation of by-products such as naphthalene, benzoic acid, β-naphthoquinone, 1,2-naphthalenedione, and phenol. mdpi.comresearchgate.net

The table below summarizes the toxicity data for 2-naphthol and its identified degradation products, as evaluated by ECOSAR (Ecological Structure-Activity Relationships) analysis. The data illustrates that the degradation products are generally less toxic than the parent compound, indicating a successful detoxification process in this specific remediation scenario. mdpi.com

CompoundFish LC50 (96 hr) (mg/L)Daphnid LC50 (48 hr) (mg/L)Green Algae EC50 (96 hr) (mg/L)Toxicity Classification
2-Naphthol3.583.479.82Toxic
Naphthalene2.352.162.96Toxic
Benzoic Acid45.0586.7333.16Harmful
β-Naphthoquinone20.3115.481.08Toxic
1,2-Naphthalenedione19.647.742.01Toxic
Phenol10.516.6729.21Harmful

Theoretical and Computational Chemistry Investigations of Sodium 2 Naphthol 6 Sulfonate Hydrate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. figshare.com For Sodium 2-Naphthol-6-sulfonate Hydrate (B1144303), these calculations provide a detailed picture of electron distribution, orbital energies, and electrostatic potential.

The electronic properties of the 2-naphthol-6-sulfonate anion are largely determined by the naphthalene (B1677914) ring system, the hydroxyl (-OH) group, and the sulfonate (-SO₃⁻) group. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. figshare.com

Computational studies on similar aromatic sulfonic acids, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), have been performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to analyze frontier molecular orbitals and molecular electrostatic potential (MEP). figshare.com The MEP map reveals the charge distribution and sites susceptible to electrophilic or nucleophilic attack. For the 2-naphthol-6-sulfonate anion, the negative potential is expected to be concentrated around the oxygen atoms of the sulfonate and hydroxyl groups, indicating these are likely sites for interaction with the sodium cation and water molecules.

Table 1: Calculated Electronic Properties of the 2-Naphthol-6-sulfonate Anion (Illustrative) (Note: The following data is illustrative, based on typical results from DFT calculations for similar aromatic compounds, as specific values for Sodium 2-Naphthol-6-sulfonate Hydrate were not found in the searched literature.)

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment12.5 DMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations of Intermolecular Interactions in Hydrate Forms

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing detailed information about intermolecular interactions and dynamics. ucl.ac.uk For this compound, MD simulations can model the interactions between the 2-naphthol-6-sulfonate anion, sodium cations (Na⁺), and water (H₂O) molecules in the crystal lattice and in aqueous solution. umcs.pl

These simulations can reveal the structure of the hydration shells around the ions. The sodium cation will be surrounded by a well-defined shell of water molecules, with the oxygen atoms of water oriented towards the positive ion. Similarly, the sulfonate group of the anion will form strong hydrogen bonds with surrounding water molecules. umcs.pl The hydroxyl group will also participate in hydrogen bonding, acting as both a donor and an acceptor.

The stability of the hydrate crystal form is dependent on the complex network of hydrogen bonds and ionic interactions. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. For example, the Na⁺-O(water) RDF would show a sharp peak at a short distance, indicating the first hydration shell. ucl.ac.uk

Table 2: Key Intermolecular Interactions in this compound from MD Simulations (Illustrative) (Note: This table illustrates the types of data obtainable from MD simulations. Specific quantitative results for this compound were not available in the searched literature.)

Interacting PairType of InteractionTypical Distance (Å)Significance
Na⁺ --- O(sulfonate)Ionic Bond2.3 - 2.6Key interaction stabilizing the crystal structure.
Na⁺ --- O(water)Ion-Dipole2.4 - 2.7Defines the primary hydration shell of the cation.
O(sulfonate) --- H(water)Hydrogen Bond1.7 - 2.0Crucial for the solvation of the anion and hydrate stability.
O(hydroxyl) --- H(water)Hydrogen Bond1.8 - 2.1Contributes to the overall hydrogen bond network.
H(hydroxyl) --- O(water)Hydrogen Bond1.9 - 2.2Further integrates the anion into the water structure.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. A key reaction involving the 2-naphthol-6-sulfonate anion is its formation via the sulfonation of 2-naphthol (B1666908).

The sulfonation of naphthols can be complex, with the position of the sulfonic acid group being sensitive to reaction conditions such as temperature and the sulfonating agent. researchgate.net Theoretical studies can model the reaction pathway, which typically involves the electrophilic attack of a sulfur trioxide (SO₃) species on the electron-rich naphthalene ring. The reaction is thought to proceed through the formation of an intermediate sulfate (B86663) ester, which then rearranges. mdpi.com

Using computational methods, the geometries of reactants, intermediates, transition states, and products can be optimized. Transition state theory can then be used to calculate the reaction rate constants. nih.gov For the sulfonation of 2-naphthol, calculations would focus on determining why the sulfonate group preferentially adds at the 6-position under certain conditions. This involves comparing the activation energies for sulfonation at different positions on the naphthalene ring. The transition state for the rate-determining step, likely the electrophilic attack, would be identified and its energy calculated to determine the reaction barrier. stackexchange.com

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or a specific property. wikipedia.org For derivatives of Sodium 2-Naphthol-6-sulfonate, QSAR can be a powerful tool to predict their properties and guide the synthesis of new compounds with desired characteristics.

In a QSAR study, molecular descriptors are calculated for a series of related compounds. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then developed to relate these descriptors to an observed activity. nih.gov For instance, the activity could be related to the compound's use as a dye intermediate or its potential biological interactions. nih.govnih.gov

For naphthalene derivatives, QSAR models have been used to predict various properties. civilica.com A hypothetical QSAR study on a series of substituted hydroxynaphthalene sulfonates might aim to predict their binding affinity to a particular protein. The resulting model could identify which substituents at which positions on the naphthalene ring are most influential for the observed activity.

Table 3: Hypothetical QSAR Model for a Biological Activity of Naphthalene Sulfonate Derivatives (Illustrative) (Note: This table presents a hypothetical QSAR equation and descriptor importance, as a specific model for Sodium 2-Naphthol-6-sulfonate was not found. This illustrates the principles of a QSAR study.)

DescriptorDescriptionContribution to Model
LogP Octanol-water partition coefficientPositive correlation (increased activity with higher hydrophobicity)
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalNegative correlation (increased activity with lower LUMO energy)
ASA_H Hydrophobic surface areaPositive correlation (increased activity with larger hydrophobic surface)
Q_O(SO3) Average charge on sulfonate oxygen atomsNegative correlation (increased activity with more negative charge)
Hypothetical QSAR Equation: Activity = 0.45LogP - 0.21E_LUMO + 0.15ASA_H - 0.87Q_O(SO3) + 2.13

Q & A

Q. Methodological Answer :

  • Use thermogravimetric analysis (TGA) to quantify water content by measuring mass loss between 25–150°C. Compare results with stoichiometric calculations for the hydrate form.
  • Pair with Karl Fischer titration to validate free and bound water content.
  • Reference : Hydrate labeling inconsistencies and analytical validation are discussed in reagent specifications .

Basic: What analytical techniques are suitable for purity assessment?

Q. Methodological Answer :

  • HPLC with UV detection (λ = 254–280 nm): Optimize mobile phases (e.g., acetonitrile/0.1% phosphoric acid) to resolve sulfonate derivatives.
  • Fluorescence spectroscopy : Leverage the naphthol group’s fluorescence (ex/em ~290/340 nm) for trace impurity detection .
  • ICP-MS : Quantify sodium content to confirm stoichiometry (theoretical Na: ~8.5% in anhydrous form).

Basic: How to design stability studies under varying humidity?

Q. Methodological Answer :

  • Store samples in desiccators with controlled relative humidity (RH: 0%, 40%, 75%) at 25°C. Monitor degradation via:
    • XRD : Detect hydrate-anhydrous phase transitions.
    • FTIR : Track O–H stretching (~3400 cm⁻¹) and sulfonate S=O (~1180 cm⁻¹) shifts.
  • Reference : Hygroscopicity protocols align with reagent storage guidelines .

Advanced: How to resolve contradictions in hydrate inhibition/promotion studies involving sodium salts?

Q. Methodological Answer :

  • Experimental : Compare Sodium 2-Naphthol-6-sulfonate’s effect on gas hydrate kinetics (e.g., methane/CO₂) using high-pressure reactors. Vary concentrations (0.1–5 wt%) and measure induction times .
  • Computational : Apply molecular dynamics (MD) to model sulfonate-water interactions. Calculate hydration free energies (e.g., using GROMACS) to explain dual roles in inhibition/promotion .

Advanced: What computational models predict sulfonate-hydrate interactions?

Q. Methodological Answer :

  • Artificial Neural Networks (ANN) : Train models on experimental datasets (e.g., hydrate formation rates, temperature/pressure conditions) to predict sulfonate efficacy. Validate with R² > 0.9 .
  • DFT Calculations : Simulate sulfonate’s electronic structure (e.g., HOMO-LUMO gaps) to correlate with hydrate stabilization energies .

Advanced: How to isolate Sodium 2-Naphthol-6-sulfonate from reaction byproducts?

Q. Methodological Answer :

  • Ion-Exchange Chromatography : Use Dowex® 50WX4 resin (H⁺ form) to separate sulfonate ions from naphthol derivatives. Elute with 0.1M NaOH.
  • Crystallization : Recrystallize from ethanol/water (3:1 v/v) at 4°C. Monitor yield vs. purity trade-offs via mass balance .

Basic: How to validate sulfonate group integrity post-synthesis?

Q. Methodological Answer :

  • Titration : Use 0.1M AgNO₃ to precipitate sulfonate groups. Calculate purity from equivalence point.
  • ¹H-NMR (D₂O) : Confirm aromatic proton splitting patterns (δ = 7.2–8.5 ppm) and absence of desulfonation byproducts .

Advanced: What spectroscopic methods elucidate sulfonate hydration shells?

Q. Methodological Answer :

  • Raman Spectroscopy : Analyze S–O stretching modes (~1040 cm⁻¹) to distinguish free vs. bound sulfonate-water interactions.
  • Neutron Scattering : Probe hydrogen bonding networks in hydrate lattices using deuterated samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.